![molecular formula C6H9ClN2S B2873865 2-Tert-butyl-5-chloro-1,3,4-thiadiazole CAS No. 77822-86-7](/img/structure/B2873865.png)
2-Tert-butyl-5-chloro-1,3,4-thiadiazole
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Overview
Description
2-Tert-butyl-5-chloro-1,3,4-thiadiazole is a white crystalline solid . It is soluble in organic solvents and has an antioxidant effect . It can be used as a reaction system catalyst . It is also known to inhibit the corrosion of brass in sea water samples .
Molecular Structure Analysis
The molecular formula of 2-Tert-butyl-5-chloro-1,3,4-thiadiazole is C6H9ClN2S . Its molecular weight is 176.67 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-Tert-butyl-5-chloro-1,3,4-thiadiazole is a white crystalline solid . It is soluble in organic solvents . Its melting point is 183-187 °C (lit.) . The molecular formula is C6H9ClN2S and the molecular weight is 176.67 g/mol .Scientific Research Applications
Medicinal Chemistry
The thiadiazole scaffold, to which 2-Tert-butyl-5-chloro-1,3,4-thiadiazole belongs, is recognized for its broad spectrum of biological activities. It has been utilized in the development of compounds with antifungal, antiviral, insecticidal, anticancer, and plant activator properties . Specifically, derivatives of 1,3,4-thiadiazole have shown potential as anticonvulsant agents , highlighting the compound’s significance in medicinal chemistry.
Pharmacology
In pharmacology, 2-Tert-butyl-5-chloro-1,3,4-thiadiazole derivatives have been studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria . Additionally, these derivatives have been assessed for their antifungal properties, particularly against Candida albicans . The interaction of these molecules with calf thymus DNA (CT-DNA) has also been investigated, which is crucial for understanding their mechanism of action at the molecular level .
Pharmaceutics
In the realm of pharmaceutics, 2-Tert-butyl-5-chloro-1,3,4-thiadiazole serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been employed in the preparation of complex molecules such as bis(thiadiazolo)triazinium chloride and dihydroxythiobenzamide . These compounds could potentially be used in drug formulations or as pharmacological tools.
Industrial Applications
Industrially, 2-Tert-butyl-5-chloro-1,3,4-thiadiazole exhibits an antioxidant effect and can act as a catalyst in reaction systems . It has been noted to react with copper to form a red solution, indicating its potential use in chemical processes involving metal interactions .
Environmental Applications
From an environmental perspective, 2-Tert-butyl-5-chloro-1,3,4-thiadiazole has been identified as an inhibitor of brass corrosion in seawater samples . This property is particularly valuable for the protection of marine infrastructure and equipment.
Agricultural Applications
Although direct references to agricultural applications of 2-Tert-butyl-5-chloro-1,3,4-thiadiazole were not found, the thiadiazole derivatives are known to possess cytotoxic properties . Such properties could be harnessed in the development of new pesticides or herbicides, contributing to the control of pests and diseases in agriculture.
Mechanism of Action
Target of Action
2-Tert-butyl-5-chloro-1,3,4-thiadiazole is a white crystalline solid that is soluble in organic solvents . It is known to have an antioxidant effect and can be used as a reaction system catalyst . .
Mode of Action
The compound is known to react with copper to form a red solution . This suggests that it may interact with metal ions in its target environment. The antioxidant effect suggests that it may neutralize reactive oxygen species, thereby preventing oxidative damage .
Biochemical Pathways
Given its antioxidant properties, it may be involved in pathways related to oxidative stress and inflammation .
Pharmacokinetics
Its solubility in organic solvents suggests that it may be well-absorbed in the body . .
Result of Action
Its antioxidant effect suggests that it may protect cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Tert-butyl-5-chloro-1,3,4-thiadiazole. For instance, the presence of copper ions appears to influence its reactivity . .
properties
IUPAC Name |
2-tert-butyl-5-chloro-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRKAOGJPGTSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-chloro-1,3,4-thiadiazole |
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